molecular formula C9H12O2 B1601813 [4-(Methoxymethyl)phenyl]methanol CAS No. 62172-89-8

[4-(Methoxymethyl)phenyl]methanol

Cat. No. B1601813
CAS RN: 62172-89-8
M. Wt: 152.19 g/mol
InChI Key: XEAWKKKDACPXKB-UHFFFAOYSA-N
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Description

“[4-(Methoxymethyl)phenyl]methanol” is a chemical compound with the molecular formula C9H12O2 and a molecular weight of 152.19 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “[4-(Methoxymethyl)phenyl]methanol” can be represented by the InChI code: 1S/C9H12O2/c1-11-7-9-4-2-8(6-10)3-5-9/h2-5,10H,6-7H2,1H3 .

Scientific Research Applications

Asymmetric Synthesis

[4-(Methoxymethyl)phenyl]methanol has been utilized in the asymmetric synthesis of α-hydroxy esters. This process involves bidentate chelation-controlled alkylation of glycolate enolate, demonstrating the compound's utility in producing chiral molecules. Such asymmetric synthesis is crucial in pharmaceuticals and fine chemicals industries where the stereochemistry of molecules can significantly impact their biological activity (Jung, Ho, & Kim, 2000).

Surface Site Probing in Nanocrystals

In nanotechnology, [4-(Methoxymethyl)phenyl]methanol is used to probe the surface sites of ceria nanocrystals. This application is significant in understanding the nature of surface sites on metal oxide catalysts, which is important in the field of catalysis and surface science. The adsorption and desorption characteristics of [4-(Methoxymethyl)phenyl]methanol on different nanocrystal surfaces provide insights into the surface chemistry of these materials (Wu, Li, Mullins, & Overbury, 2012).

Electrochemical Applications

The compound has been employed in the field of electrochemistry, particularly in the anodic oxidation processes. For instance, it is used in fluoride ion mediated anodic α-methoxylation, which is a technique used in organic synthesis. This application demonstrates the role of [4-(Methoxymethyl)phenyl]methanol in facilitating electrochemical reactions that are important in the synthesis of various organic compounds (Furuta & Fuchigami, 1998).

Protecting Groups in Sugar Chemistry

In carbohydrate chemistry, [4-(Methoxymethyl)phenyl]methanol derivatives are used as protecting groups for sugar hydroxyls. The reagent derived from this compound, known as (phenyldimethylsilyl)methoxymethyl chloride (SMOM-Cl), is particularly useful for protecting primary and secondary hydroxyls in sugars. This application is critical in the synthesis and structural modification of carbohydrates (Boons, Elie, Matel, & Boom, 1990).

Safety and Hazards

The safety data sheet for “[4-(Methoxymethyl)phenyl]methanol” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions of “[4-(Methoxymethyl)phenyl]methanol” and similar compounds are promising. They have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Their potential biological activities, including anti-tumor and anti-inflammatory effects, make them valuable in drug research and development .

properties

IUPAC Name

[4-(methoxymethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-11-7-9-4-2-8(6-10)3-5-9/h2-5,10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAWKKKDACPXKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10560408
Record name [4-(Methoxymethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Methoxymethyl)phenyl]methanol

CAS RN

62172-89-8
Record name 4-(Methoxymethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62172-89-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Methoxymethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(methoxymethyl)phenyl]methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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